tert-Butyl (2-bromothiazol-5-yl)carbamate CAS 1094070-77-5 properties
tert-Butyl (2-bromothiazol-5-yl)carbamate CAS 1094070-77-5 properties
An In-depth Technical Guide to tert-Butyl (2-bromothiazol-5-yl)carbamate (CAS 1094070-77-5): A Keystone Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Bifunctional Heterocycle
tert-Butyl (2-bromothiazol-5-yl)carbamate is a specialized heterocyclic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure is deceptively simple, yet it offers a powerful combination of features: a thiazole core, a synthetically versatile bromine atom, and a protected amine. This trifecta of functionality makes it a strategically designed building block for constructing complex molecular architectures, particularly those targeting biological systems.[2]
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, prized for its rigid structure and ability to participate in hydrogen bonding.[3] The bromine atom at the 2-position serves as a reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[1] Concurrently, the tert-butoxycarbonyl (Boc) protected amine at the 5-position provides a stable, yet readily cleavable, nitrogen nucleophile. This orthogonal reactivity allows chemists to perform sequential, site-selective modifications, a cornerstone of modern synthetic strategy in drug development. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, its key reactions, and its application in the synthesis of biologically active molecules.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
Physicochemical Data Summary
The key quantitative data for tert-Butyl (2-bromothiazol-5-yl)carbamate are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1094070-77-5 | [4][5] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [4][5] |
| Molecular Weight | 279.15 g/mol | [4][5] |
| Appearance | White to yellow solid | [5] |
| Boiling Point | 294 °C | [5] |
| Density | 1.574 g/cm³ | [5] |
| Flash Point | 131 °C | [5] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8 °C under an inert atmosphere | [5][6] |
| InChI Key | DXTQRJCFSNCPMD-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
While comprehensive spectral data is often proprietary to suppliers, a typical ¹H NMR spectrum is available for reference.[7] Based on the molecule's structure, the expected spectroscopic signatures are:
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¹H NMR: A singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the thiazole ring proton (at the C4 position) would appear further downfield. A broad singlet for the N-H proton of the carbamate is also expected.
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¹³C NMR: Resonances for the quaternary and methyl carbons of the Boc group, as well as three distinct signals for the carbons of the thiazole ring. The carbon bearing the bromine atom (C2) would be significantly influenced by the halogen's electronic effect.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with roughly equal intensity, due to the presence of the bromine-79 and bromine-81 isotopes.
Analytical data, including HPLC and LC-MS, are typically provided by suppliers to confirm purity and identity.[4][6][8]
Part 2: Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides insight into its stability and potential impurities. The most logical and industrially scalable approach is the protection of the primary amine of 2-bromo-5-aminothiazole using di-tert-butyl dicarbonate (Boc₂O).
Conceptual Synthesis Pathway
The causality behind this experimental choice is rooted in efficiency and selectivity. 2-bromo-5-aminothiazole serves as the readily available starting material. The Boc group is an ideal protecting group for the amine because it is stable to a wide range of reaction conditions (e.g., organometallic reagents used in cross-coupling) but can be removed under mild acidic conditions that typically do not affect other parts of the molecule. Boc₂O is the reagent of choice as it is easy to handle and its byproducts (t-butanol and CO₂) are volatile and easily removed. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acidic proton generated during the reaction, driving it to completion.
Caption: Synthetic workflow for tert-Butyl (2-bromothiazol-5-yl)carbamate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-5-aminothiazole (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, approx. 0.1 M concentration).
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Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield the highly pure final product.
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, LC-MS, and melting point analysis.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups. A chemist can choose to either functionalize the C-Br bond first or deprotect the amine, enabling divergent synthetic pathways.
Caption: Divergent synthetic pathways from the core molecule.
Pathway A: C-Br Bond Functionalization
The C-Br bond at the 2-position is a prime site for forming new bonds via transition-metal catalysis. This is the most common strategy employed.
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Suzuki Coupling: Reacting with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl or vinyl groups.
-
Sonogashira Coupling: Using a terminal alkyne with a palladium/copper co-catalyst system attaches alkynyl moieties.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, coupling primary or secondary amines to the thiazole ring.
-
Heck Coupling: Forms C-C bonds with alkenes.
The Boc-protected amine remains intact under these conditions, allowing for its deprotection and subsequent functionalization in a later step.
Pathway B: N-Boc Deprotection
To access the 5-amino group, the Boc protecting group is selectively removed.
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Mechanism: This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or methanol. The acid protonates the carbamate, which then fragments to release the free amine, isobutylene, and carbon dioxide.
-
Synthetic Utility: The resulting 2-bromo-5-aminothiazole is a valuable intermediate itself. The newly liberated amine can undergo a host of reactions, including:
-
Acylation: Formation of amides with acyl chlorides or carboxylic acids.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Part 4: Applications in Medicinal Chemistry
The 2-aminothiazole motif is a cornerstone in the design of kinase inhibitors. Kinases are critical cell signaling proteins that are frequently dysregulated in diseases like cancer. Many kinase inhibitors feature a heterocyclic core that binds to the "hinge region" of the kinase's ATP-binding pocket.
For example, a documented application of related aminothiazoles is in the synthesis of Aurora kinase inhibitors.[9] Aurora kinases are crucial for cell division, and their inhibition is a validated anti-cancer strategy. In a hypothetical synthetic campaign, tert-butyl (2-bromothiazol-5-yl)carbamate could be used as follows:
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Step 1 (Suzuki Coupling): The bromine at C2 is coupled with a specific aryl boronic acid to install a key pharmacophoric element designed to interact with one side of the kinase binding pocket.
-
Step 2 (Boc Deprotection): The Boc group is removed with TFA to expose the 5-amino group.
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Step 3 (Amide Coupling): The free amine is coupled with another functionalized carboxylic acid to build out the other side of the inhibitor, often a "solubilizing" group that improves the compound's pharmaceutical properties.
This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety. The compound is classified as a warning-level hazard.
GHS Hazard Information
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/irritation |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
Source: Sigma-Aldrich
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.[10] Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere like argon or nitrogen to prevent degradation.[5]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[10]
Conclusion
tert-Butyl (2-bromothiazol-5-yl)carbamate (CAS 1094070-77-5) is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is derived from the strategically placed, orthogonally reactive functional groups—the C-Br bond and the Boc-protected amine—on a biologically relevant thiazole scaffold. This design allows researchers and drug development professionals to execute complex, multi-step syntheses in a controlled and modular fashion. A comprehensive understanding of its properties, synthesis, and reactivity empowers chemists to leverage this building block to its full potential, accelerating the discovery of novel therapeutics.
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